molecular formula C20H26N2O4 B013068 2-Amino-5-nitro-4-[p-(1,1,3,3-tetramethylbutyl)phenoxy]phenol CAS No. 102405-80-1

2-Amino-5-nitro-4-[p-(1,1,3,3-tetramethylbutyl)phenoxy]phenol

Cat. No. B013068
M. Wt: 358.4 g/mol
InChI Key: ADZMYVODGQRYGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-5-nitro-4-[p-(1,1,3,3-tetramethylbutyl)phenoxy]phenol, also known as amfenac, is a nonsteroidal anti-inflammatory drug (NSAID) that is used to treat pain and inflammation. This compound has been extensively studied for its potential use in scientific research due to its unique properties and mechanism of action.

Mechanism Of Action

Amfenac works by inhibiting the activity of COX enzymes, which are responsible for the production of prostaglandins. Prostaglandins are lipid compounds that are involved in the regulation of inflammation, pain, and fever. By inhibiting the activity of COX enzymes, 2-Amino-5-nitro-4-[p-(1,1,3,3-tetramethylbutyl)phenoxy]phenol reduces the production of prostaglandins, which leads to a reduction in pain and inflammation.

Biochemical And Physiological Effects

Amfenac has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of prostaglandins, which leads to a reduction in pain and inflammation. Amfenac has also been shown to induce cell death in cancer cells, which suggests that it may have potential as a cancer treatment.

Advantages And Limitations For Lab Experiments

One of the advantages of using 2-Amino-5-nitro-4-[p-(1,1,3,3-tetramethylbutyl)phenoxy]phenol in lab experiments is that it has a well-characterized mechanism of action. This makes it easier to design experiments that test the effects of 2-Amino-5-nitro-4-[p-(1,1,3,3-tetramethylbutyl)phenoxy]phenol on specific biological processes. However, one of the limitations of using 2-Amino-5-nitro-4-[p-(1,1,3,3-tetramethylbutyl)phenoxy]phenol in lab experiments is that it may have off-target effects that could complicate the interpretation of experimental results.

Future Directions

There are a number of future directions for research on 2-Amino-5-nitro-4-[p-(1,1,3,3-tetramethylbutyl)phenoxy]phenol. One area of research is the development of new analogs of 2-Amino-5-nitro-4-[p-(1,1,3,3-tetramethylbutyl)phenoxy]phenol that have improved pharmacological properties. Another area of research is the identification of new targets for 2-Amino-5-nitro-4-[p-(1,1,3,3-tetramethylbutyl)phenoxy]phenol, which could lead to the development of new treatments for a variety of diseases. Finally, there is a need for further research on the safety and efficacy of 2-Amino-5-nitro-4-[p-(1,1,3,3-tetramethylbutyl)phenoxy]phenol, particularly in the context of long-term use.

Synthesis Methods

The synthesis of 2-Amino-5-nitro-4-[p-(1,1,3,3-tetramethylbutyl)phenoxy]phenol involves the reaction of 2-hydroxy-5-nitro-4-(p-tert-butylphenoxy)benzaldehyde with ammonia in the presence of a reducing agent. The resulting product is then treated with a strong acid to yield 2-Amino-5-nitro-4-[p-(1,1,3,3-tetramethylbutyl)phenoxy]phenol in high yield and purity.

Scientific Research Applications

Amfenac has been used in scientific research for its anti-inflammatory and analgesic properties. It has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins that cause pain and inflammation. Amfenac has also been studied for its potential use in the treatment of cancer, as it has been shown to induce cell death in cancer cells.

properties

CAS RN

102405-80-1

Product Name

2-Amino-5-nitro-4-[p-(1,1,3,3-tetramethylbutyl)phenoxy]phenol

Molecular Formula

C20H26N2O4

Molecular Weight

358.4 g/mol

IUPAC Name

2-amino-5-nitro-4-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]phenol

InChI

InChI=1S/C20H26N2O4/c1-19(2,3)12-20(4,5)13-6-8-14(9-7-13)26-18-10-15(21)17(23)11-16(18)22(24)25/h6-11,23H,12,21H2,1-5H3

InChI Key

ADZMYVODGQRYGH-UHFFFAOYSA-N

SMILES

CC(C)(C)CC(C)(C)C1=CC=C(C=C1)OC2=C(C=C(C(=C2)N)O)[N+](=O)[O-]

Canonical SMILES

CC(C)(C)CC(C)(C)C1=CC=C(C=C1)OC2=C(C=C(C(=C2)N)O)[N+](=O)[O-]

synonyms

2-Amino-5-nitro-4-[p-(1,1,3,3-tetramethylbutyl)phenoxy]phenol

Origin of Product

United States

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